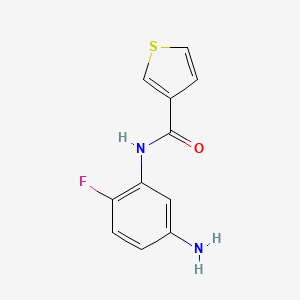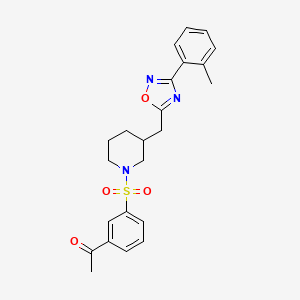
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C11H9FN2OS and a molecular weight of 236.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide” consists of a thiophene ring attached to a carboxamide group and a fluorophenyl group . The exact 3D structure can be obtained from a computed 3D SD file .Physical And Chemical Properties Analysis
“N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide” has a predicted melting point of 177.15° C, a predicted boiling point of 310.2° C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.70 .Scientific Research Applications
Proteomics Research
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide: is utilized in proteomics research due to its biochemical properties . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound could be used to modify proteins or to study protein interactions and stability, providing insights into cellular processes.
Organic Semiconductor Development
Thiophene derivatives are pivotal in the advancement of organic semiconductors . The compound’s structure could be integral in creating materials that exhibit semiconducting properties, which are essential for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Anticancer Agents
Thiophene-based molecules, including N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide , have shown potential as anticancer agents . Their ability to interact with various biological targets makes them suitable candidates for drug development in oncology.
Anti-inflammatory Medications
The anti-inflammatory properties of thiophene derivatives make them useful in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) . This compound could be explored for its efficacy in reducing inflammation and as a potential treatment for inflammatory diseases.
Antimicrobial Treatments
Research has indicated that thiophene derivatives possess antimicrobial properties . N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide could be investigated for its effectiveness against various microbial strains, contributing to the field of infectious diseases.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . This compound could be applied to protect metals and alloys from corrosion, extending their life and maintaining their integrity in harsh environments.
Anesthetic Formulations
Thiophene derivatives have been used in anesthetic formulations, such as articaine, which is a dental anesthetic in Europe . The compound’s structural similarity could mean it has potential applications in the development of new anesthetics.
Cardiovascular Drug Development
Some thiophene derivatives have shown anti-atherosclerotic and antihypertensive properties . N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide might be valuable in creating new treatments for cardiovascular diseases, addressing issues like high blood pressure and atherosclerosis.
Mechanism of Action
Target of Action
The primary targets of N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide are currently unknown. This compound belongs to the class of thiophene derivatives , which have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
Other thiophene derivatives have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Thiophene derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound has a predicted melting point of 177.15° C and a predicted boiling point of 310.2° C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-9-2-1-8(13)5-10(9)14-11(15)7-3-4-16-6-7/h1-6H,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCCTOKPVCZTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)C2=CSC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1H-Indol-3-yl)-1lambda3-benzo[d][1,2]iodaoxol-3(1H)-one](/img/structure/B2884621.png)


![1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol](/img/structure/B2884626.png)
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2884628.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2884630.png)
![(2-Isopropyl-2-azaspiro[4.5]dec-4-yl)methanamine](/img/structure/B2884631.png)
![4-[2-(Benzyloxy)phenyl]-1,3-thiazole](/img/structure/B2884633.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2884634.png)
![1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine](/img/structure/B2884635.png)

![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)
![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)